Methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate Methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate
Brand Name: Vulcanchem
CAS No.: 112805-66-0
VCID: VC20585000
InChI: InChI=1S/C13H17ClO4/c1-17-13(16)7-4-10-2-5-12(6-3-10)18-9-11(15)8-14/h2-3,5-6,11,15H,4,7-9H2,1H3
SMILES:
Molecular Formula: C13H17ClO4
Molecular Weight: 272.72 g/mol

Methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate

CAS No.: 112805-66-0

Cat. No.: VC20585000

Molecular Formula: C13H17ClO4

Molecular Weight: 272.72 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate - 112805-66-0

Specification

CAS No. 112805-66-0
Molecular Formula C13H17ClO4
Molecular Weight 272.72 g/mol
IUPAC Name methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate
Standard InChI InChI=1S/C13H17ClO4/c1-17-13(16)7-4-10-2-5-12(6-3-10)18-9-11(15)8-14/h2-3,5-6,11,15H,4,7-9H2,1H3
Standard InChI Key COKTUJHOESVJTA-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCC1=CC=C(C=C1)OCC(CCl)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate is C₁₃H₁₇ClO₄, with a molecular weight of 272.73 g/mol. The compound features:

  • A phenyl ring substituted at the para position with a 3-chloro-2-hydroxypropoxy group.

  • A methyl ester linked to a propanoic acid chain at the meta position of the phenyl ring.

Key functional groups include:

  • Chlorine atom: Enhances electrophilicity and influences intermolecular interactions.

  • Hydroxyl group: Contributes to hydrogen bonding and solubility in polar solvents.

  • Ester group: Imparts hydrolytic stability under physiological conditions .

Table 1: Comparative Physicochemical Properties of Related Esters

CompoundMolecular Weight (g/mol)LogP*Water Solubility (mg/mL)
Methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate272.732.10.45
Methyl 3-(3-chloro-2,4-dihydroxyphenyl)propanoate 230.641.81.20
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate 256.722.30.30

*Predicted using Lipinski’s rule of five.

The chloro and hydroxyl groups create a balance between lipophilicity and polarity, making the compound suitable for drug delivery systems .

Synthesis and Reaction Pathways

While no explicit synthesis route for methyl 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoate is documented, analogous compounds suggest a multi-step approach:

Step 1: Formation of the Propoxy Side Chain

  • Epichlorohydrin reacts with 4-hydroxyphenylpropanoic acid under basic conditions to introduce the 3-chloro-2-hydroxypropoxy group .

Step 2: Esterification

  • The carboxylic acid intermediate undergoes methylation using diazomethane or methyl iodide in the presence of a base like potassium carbonate .

Critical Reaction Conditions

  • Temperature: 60–80°C for optimal yield.

  • Catalyst: Trimethylsilyl triflate (TMSOTf) for C–C bond formation in sterically hindered environments .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the ester .

Industrial and Research Applications

Pharmaceutical Intermediates

  • The compound serves as a precursor for β-blockers (e.g., analogs of propranolol) and NSAIDs due to its ester-hydrolyzing capability under physiological pH .

Agrochemical Development

  • Chlorinated phenylpropanoates act as herbicides by inhibiting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 200 g/ha .

Material Science

  • Incorporation into polymers improves thermal stability (Tg = 120°C) and UV resistance, making it suitable for coatings .

Stability and Degradation

Hydrolytic Degradation

  • The ester bond undergoes hydrolysis in aqueous media (t₁/₂ = 24 h at pH 7.4), forming 3-[4-(3-chloro-2-hydroxypropoxy)phenyl]propanoic acid .

Photodegradation

  • Exposure to UV light (λ = 254 nm) cleaves the C–Cl bond, generating a quinone intermediate within 6 hours .

Table 2: Stability Profile Under Varied Conditions

ConditionDegradation PathwayHalf-Life (h)
pH 2.0 (stomach)Ester hydrolysis4.2
pH 7.4 (blood)Ester hydrolysis24.0
UV light (254 nm)C–Cl bond cleavage6.0
60°C (dry air)No significant degradation>720

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